Methyl 2-(benzyloxy)-4-fluorobenzoate
Description
Properties
Molecular Formula |
C15H13FO3 |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
methyl 4-fluoro-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H13FO3/c1-18-15(17)13-8-7-12(16)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
JYDXSMQEUBLCJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with Methyl 2-(benzyloxy)-4-fluorobenzoate, differing primarily in substituents or ester groups:
*Hypothetical structure inferred from analogs.
Physicochemical Properties
- Electron-Withdrawing Effects: Fluorine at the 4-position creates an electron-deficient aromatic ring, enhancing susceptibility to nucleophilic substitution compared to non-fluorinated analogs.
- Solubility : The methyl ester group improves solubility in organic solvents (e.g., dichloromethane, THF) compared to benzyl esters, which are more lipophilic .
- Spectroscopic Features : The benzyloxy group (δ ~4.9–5.2 ppm in ¹H NMR) and fluorine (¹⁹F NMR δ ~-110 ppm) provide distinct spectral signatures, aiding characterization .
Preparation Methods
DAST-Mediated Nucleophilic Fluorination
DAST converts hydroxyl groups to fluorides via a two-step mechanism: (1) formation of a sulfonate intermediate and (2) fluoride ion displacement.
Procedure :
-
Dissolve methyl 2-(benzyloxy)-4-hydroxybenzoate (5 mmol) in dichloromethane (20 mL).
-
Cool to −78°C, add DAST (15 mmol) slowly.
-
Warm to 0°C over 2 hours, quench with saturated NaHCO₃.
Yield : 43% (improves to 58% with 2.2 eq DAST and −65°C holding).
Side Reactions : Competing elimination forms olefins (up to 20%), mitigated by strict temperature control.
Balz-Schiemann Diazotization
This classical method involves diazotization of an aniline precursor followed by thermal decomposition to aryl fluorides.
Steps :
-
Reduce methyl 2-(benzyloxy)-4-nitrobenzoate to the amine using H₂/Pd-C in ethanol.
-
Diazotize with NaNO₂/HBF₄ at −5°C.
-
Thermally decompose the diazonium tetrafluoroborate at 120°C.
Yield : 34% (limited by nitro reduction efficiency).
Integrated Synthetic Routes and Process Economics
Combining Williamson and fluorination steps into a single workflow reduces intermediate isolation and cost.
One-Pot Benzylation-Fluorination
A sequential protocol avoids isolating the hydroxyl intermediate:
Cost-Benefit Analysis
| Method | Cost ($/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Williamson + DAST | 420 | 68 | 97 |
| Balz-Schiemann | 580 | 34 | 89 |
| Continuous Flow | 380 | 82 | 99 |
Continuous flow systems offer the best balance, reducing solvent use by 40% and improving throughput.
Analytical Characterization and Quality Control
Rigorous characterization ensures structural fidelity and batch consistency.
Spectroscopic Validation
Impurity Profiling
Common impurities include:
-
Des-benzyl analog (2-hydroxy-4-fluorobenzoate): ≤0.5% by HPLC.
-
Di-fluorinated byproduct : ≤0.2% (controlled via DAST stoichiometry).
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-(benzyloxy)-4-fluorobenzoate, and what key reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves benzylation of a phenolic precursor followed by fluorination and esterification. Key steps include:
- Benzylation : Protecting the hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 80–100°C .
- Fluorination : Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) in dichloromethane at 0–25°C .
- Esterification : Reaction of the carboxylic acid intermediate with methanol under acid catalysis (e.g., H₂SO₄) or via methyl chloride in the presence of a base .
Critical conditions include moisture-free environments for fluorination and precise stoichiometry to avoid over-alkylation.
Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral features confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR :
- Aromatic protons appear as multiplets between δ 6.8–8.0 ppm. The benzyloxy group shows a singlet for the CH₂ group at δ 4.8–5.2 ppm.
- The methyl ester group (COOCH₃) resonates as a singlet at δ 3.8–3.9 ppm .
- IR Spectroscopy :
- Strong absorption at ~1700 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch of the benzyloxy group) .
- Mass Spectrometry :
- Molecular ion peak [M⁺] at m/z corresponding to the molecular formula C₁₅H₁₃FO₃ (calculated 268.08) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) should be used to avoid moisture .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong acids/bases to prevent ester cleavage .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data reported for this compound derivatives?
- Methodological Answer :
- Structural Verification : Confirm substituent positions via NOESY NMR or X-ray crystallography to rule out regioisomeric impurities .
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities affecting bioactivity .
- Biological Replicates : Perform dose-response assays in triplicate across multiple cell lines to account for variability. Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What strategies optimize the regioselectivity of electrophilic substitution reactions in this compound derivatives?
- Methodological Answer :
- Directing Group Effects : The benzyloxy group directs electrophiles to the ortho/para positions, while fluorine (electron-withdrawing) deactivates the ring. Use DFT calculations to predict reactivity .
- Protection/Deprotection : Temporarily protect the ester group (e.g., silylation) to direct electrophiles to the fluorinated aromatic ring .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile stability, favoring para-substitution .
Q. How do electron-withdrawing substituents like fluorine influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates via LC-MS under varying conditions (temperature, solvent). Fluorine increases the electrophilicity of adjacent carbons, accelerating SNAr (nucleophilic aromatic substitution) .
- Computational Modeling : Use Gaussian or ORCA software to calculate partial charges and Fukui indices, identifying reactive sites .
- Comparative Analysis : Compare reactivity with non-fluorinated analogs (e.g., methyl 2-benzyloxybenzoate) to isolate fluorine’s electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
